molecular formula C12H14O2 B3104328 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid CAS No. 147384-05-2

2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid

Cat. No.: B3104328
CAS No.: 147384-05-2
M. Wt: 190.24 g/mol
InChI Key: NDIOUAVQWJEYHA-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid (CAS: 129248-02-8, CID: 10012739) is a bicyclic carboxylic acid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. Its structure comprises a tetrahydronaphthalene (tetralin) ring fused to an acetic acid moiety at the 2-position. Key physicochemical properties include:

  • SMILES: C1CC2=CC=CC=C2CC1CC(=O)O
  • Collision Cross-Section (CCS): 141.0–153.1 Ų (depending on ion adducts) .
  • Ionization Data: [M+H]⁺ at m/z 191.10666, [M-H]⁻ at m/z 189.09210 .

The compound is chiral, with enantiomers available commercially (e.g., (1S)- and (1R)-isomers) .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIOUAVQWJEYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147384-05-2
Record name 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid typically involves the hydrogenation of naphthalene derivatives followed by carboxylation. One common method is the catalytic hydrogenation of 2-naphthylacetic acid using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

    Hydrogenation: Naphthalene is hydrogenated in the presence of a palladium catalyst to form 1,2,3,4-tetrahydronaphthalene.

    Carboxylation: The resulting tetrahydronaphthalene is then carboxylated using carbon dioxide and a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of high-pressure hydrogenation reactors and efficient separation techniques ensures the purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues, highlighting substituent variations, molecular properties, and applications:

Compound Name & Identifier Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic Acid (CID: 10012739) None (parent compound) C₁₂H₁₄O₂ 190.24 Chiral; used as a building block in organic synthesis.
GSK2973980A (26d) - 6-(5-(3-(3,4-Difluorophenyl)ureido)pyrazin-2-yl)
- 2-(2,2,2-Trifluoroethyl)
C₂₄H₂₁F₅N₄O₄ 548.45 Potent DGAT1 inhibitor; treats metabolic disorders via triglyceride synthesis inhibition.
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid (CAS: 26368-32-1) - Amino group at C2
- Tetralin substitution at C1
C₁₂H₁₅NO₂ 205.25 Glycine analogue; potential use in peptide synthesis or CNS-targeted drug development.
2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid (CAS: 861355-13-7) - 2-Ethyl
- 4-Oxo
C₁₄H₁₆O₃ 232.28 Ketone substitution enhances electrophilicity; applications in synthetic intermediates.
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid (CAS: 936214-27-6) - tert-Butoxycarbonyl (Boc)-protected amino group C₁₇H₂₁NO₄ 309.36 Boc protection enables peptide coupling; used in solid-phase synthesis.
[1-(2-Methoxy-5-methylphenyl)-tetrahydronaphthalen-2-yl]acetic Acid (CAS: 6316-00-3) - 1-(2-Methoxy-5-methylphenyl) C₂₀H₂₂O₃ 310.36 Aryl substitution modulates lipophilicity; potential use in medicinal chemistry.

Structural and Functional Differences

Chirality and Pharmacokinetics

Chiral variants of the parent compound (e.g., (1S)- and (1R)-isomers) are critical for enantioselective interactions. For instance, (1S)-isomers may exhibit superior metabolic profiles in drug development .

Physicochemical Properties
  • Lipophilicity : Aryl-substituted analogues (e.g., CAS 6316-00-3) show increased logP values due to aromatic rings, enhancing membrane permeability .
  • Ionization and CCS : The parent compound’s CCS values (141.0–153.1 Ų) suggest moderate polarity, while Boc-protected derivatives (e.g., CAS 936214-27-6) exhibit higher molecular weights and altered solubility .

Biological Activity

2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 1043500-62-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit anti-inflammatory and analgesic properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of the prostaglandin pathway.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of compounds related to tetrahydronaphthalene derivatives. The hydrophobic character and specific functional groups play crucial roles in determining the biological efficacy of these compounds. For instance, modifications in the naphthalene ring structure can significantly influence receptor binding affinity and subsequent biological responses.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of tetrahydronaphthalene derivatives in a murine model of acute inflammation. Results indicated that the compound significantly reduced edema and inflammatory cytokine levels compared to controls .
  • Analgesic Activity : In another investigation, the analgesic effects were assessed using the hot plate test. The compound demonstrated significant pain relief at doses of 10 mg/kg and 20 mg/kg, suggesting a dose-dependent response .
  • Neuroprotective Properties : Research has also highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to toxic agents .

Data Summary

Biological ActivityStudy TypeKey Findings
Anti-inflammatoryMurine ModelReduced edema and cytokine levels
AnalgesicHot Plate TestSignificant pain relief at 10 mg/kg and 20 mg/kg
NeuroprotectiveCell CultureEnhanced neuronal survival under toxic conditions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and its derivatives?

  • Methodological Answer : A common approach involves hydrolysis of ester precursors. For example, derivatives like 2-{4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]phenyl}acetic acid were synthesized via hydrolysis of intermediate esters under basic conditions, achieving yields up to 99% . Similarly, trifluoromethylsulfonyl-containing analogs were synthesized using esterification followed by sulfonation, with yields around 67.7% under optimized conditions . Key steps include precise control of reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is structural confirmation achieved for this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. For instance, specific chemical shifts (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the acetic acid group) and coupling constants help distinguish substitution patterns . High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) further validate molecular weight and purity (>95%) . X-ray crystallography (e.g., for N-phenyl hydrazinecarbothioamide derivatives) provides absolute stereochemical confirmation .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : HPLC with UV detection (λ = 210–254 nm) is standard for quantifying purity, especially for chiral variants. For example, compounds like 2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid were validated using reverse-phase columns (C18) with mobile phases of acetonitrile/water . Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, while elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts are employed for enantioselective synthesis. For example, (1S)-configured tetrahydronaphthalene derivatives were synthesized using chiral tert-butoxycarbonyl (Boc)-protected intermediates, confirmed via ¹H NMR coupling patterns and optical rotation measurements . Asymmetric hydrogenation or enzymatic resolution may further enhance enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reaction yields between similar derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 67.7% vs. 99% for sulfonate vs. sulfide derivatives) often arise from steric or electronic effects. Computational modeling (DFT) can predict reactivity differences, while kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps . For instance, electron-withdrawing groups like trifluoromethylsulfonyl may slow hydrolysis, necessitating longer reaction times .

Q. How do substituents on the tetrahydronaphthalene ring influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to cytochrome P450 isoforms, while sulfonyl groups improve metabolic stability. For example, 2-{4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl]phenyl}acetic acid showed selective inhibition of CYP26A1, attributed to its hydrophobic interactions with the enzyme’s active site .

Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors minimize racemization by reducing reaction time and thermal gradients. For Boc-protected derivatives, maintaining anhydrous conditions and low temperatures (−20°C) during deprotection preserves chirality . Process Analytical Technology (PAT) tools like in-line FTIR monitor intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid
Reactant of Route 2
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2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid

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